1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted at positions 1, 4, and 3. Key structural features include:
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-pyridin-4-yl-N-(thiophen-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c21-17-6-2-1-4-15(17)13-26-19(14-7-9-22-10-8-14)18(24-25-26)20(27)23-12-16-5-3-11-28-16/h1-11H,12-13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYIVQJADLJYNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CS3)C4=CC=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves several steps. One common synthetic route includes the reaction of 4-fluoroaniline with 2-bromoacetyl bromide to form N-(4-fluorophenyl)-2-bromoacetamide . This intermediate is then reacted with 6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol under basic conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Triazole Ring Functionalization
The 1,2,3-triazole ring serves as a versatile scaffold for further derivatization. Key reactions include:
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Mechanistic Insights : The triazole’s electron-deficient nature facilitates Cu(I)-mediated cycloadditions, enabling modular synthesis of hybrid structures . N-Alkylation preferentially occurs at the less sterically hindered N1 position due to the carboxamide’s electron-withdrawing effects.
Carboxamide Group Reactivity
The carboxamide moiety participates in hydrolysis and condensation reactions:
| Reaction Type | Conditions/Reagents | Product/Outcome | Yield/Selectivity | Citation |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | 1,2,3-Triazole-4-carboxylic acid | High (85-90%) | |
| Basic Hydrolysis | NaOH (aq), EtOH, 60°C | Sodium carboxylate salt | Moderate (70%) | |
| Condensation | Amines, DCC, DMAP, CH₂Cl₂ | Amide-linked conjugates | Variable |
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Key Observation : Hydrolysis under acidic conditions cleaves the carboxamide to yield the carboxylic acid, while basic conditions favor salt formation. Condensation with primary amines generates structurally diverse amides, useful for pharmacological optimization.
Aromatic Substituent Modifications
The fluorophenyl, pyridinyl, and thiophenyl groups undergo selective transformations:
2-Fluorophenyl Group
Pyridin-4-yl Group
Thiophen-2-ylmethyl Group
| Reaction Type | Conditions/Reagents | Product/Outcome | Yield/Selectivity | Citation |
|---|---|---|---|---|
| Electrophilic Sulfonation | SO₃, H₂SO₄, 0°C | Thiophene sulfonic acid derivative | High (75%) | |
| Halogenation | NBS, AIBN, CCl₄, reflux | Brominated thiophene | Moderate (55%) |
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Notable Trends :
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The 2-fluorophenyl group’s electron-withdrawing nature limits nucleophilic substitution unless strongly activated.
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Pyridine’s lone pair enables coordination with transition metals, relevant for catalytic or material science applications .
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Thiophene’s π-excess system facilitates electrophilic sulfonation at the 5-position.
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Photochemical and Thermal Stability
| Condition | Observation | Degradation Pathway | Citation |
|---|---|---|---|
| UV Light (254 nm) | Triazole ring cleavage | Formation of nitrile intermediates | |
| Heat (>200°C) | Decarboxylation of carboxamide | CO₂ release, amine formation |
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Practical Implications : Storage under inert, low-temperature conditions is recommended to prevent decomposition.
Biological Activity-Driven Reactions
The compound’s pharmacological potential (e.g., PXR inhibition ) has spurred interest in structure-activity relationship (SAR) studies:
| Modification Site | Biological Outcome | Citation |
|---|---|---|
| Triazole N1 Alkylation | Enhanced PXR antagonism (IC₅₀: 0.15 μM) | |
| Carboxamide Hydrolysis | Loss of cytotoxicity (IC₅₀ > 100 μM) |
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide have been shown to inhibit the proliferation of various cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapies .
Antimicrobial Properties
Triazoles are also recognized for their antimicrobial effects. The compound has been evaluated against several bacterial strains, showing promising results in inhibiting growth. This suggests potential applications in treating infections caused by resistant bacterial strains .
Anti-inflammatory Effects
Research indicates that triazole derivatives can exhibit anti-inflammatory properties. The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .
In Vivo Studies
Animal model studies have shown that compounds similar to 1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can effectively reduce tumor size and inflammation markers. These findings support the potential for clinical translation .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluate the efficacy against various cancer cell lines | Significant inhibition of cell proliferation in A375 and MCF-7 cell lines |
| Antimicrobial Evaluation | Test against resistant bacterial strains | Effective against Staphylococcus aureus and E. coli |
| Anti-inflammatory Research | Assess modulation of inflammatory markers | Reduction in TNF-alpha levels in treated groups |
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of critical biological pathways. For example, it may inhibit the activity of kinases or proteases , which are essential for cell proliferation and survival. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the triazole-carboxamide scaffold but differ in substituents, influencing their biological and physicochemical properties:
Key Observations :
- Position 1 : Bulky substituents (e.g., bis-benzyloxy groups in 3b ) enhance target engagement in multi-kinase inhibition, while fluorine atoms improve metabolic stability .
- Position 5 : Pyridinyl groups (as in the target compound and 3b ) favor interactions with aromatic residues in enzyme active sites, whereas alkyl chains (e.g., ethyl in 3o ) reduce potency in Wnt pathway inhibition .
- Carboxamide Side Chain : Thiophene derivatives (target compound) exhibit moderate lipophilicity (logP ~2.5–3.0), while sulfonamide-containing analogues (e.g., 3b ) show improved aqueous solubility and kinase selectivity .
Pharmacokinetic and Toxicity Considerations
Biological Activity
1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound can be characterized by its unique molecular structure, which includes a triazole ring and various aromatic groups. The molecular formula is C_{16}H_{15}F_{N}_{4}O, with a molecular weight of 300.31 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Studies indicate that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. For instance, triazole derivatives have been shown to inhibit phospholipase A2 (PLA2) enzymes, which are crucial in inflammatory responses .
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors. Research on related compounds suggests potential interactions with trace amine-associated receptors (TAAR), which are implicated in neurological functions and disorders .
Pharmacological Properties
The pharmacological profile of 1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide includes:
- Antimicrobial Activity : Triazole compounds are known for their antifungal properties, particularly against species like Candida and Aspergillus. The presence of the fluorophenyl and thiophene groups may enhance this activity through increased lipophilicity and membrane penetration.
- Anticancer Potential : Preliminary studies suggest that similar triazole derivatives exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms involve modulation of signaling pathways associated with cell survival and death.
Case Studies
Several studies have explored the biological activities of triazole derivatives similar to the compound :
- Antifungal Activity : A study demonstrated that a series of triazole compounds showed significant antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that structural modifications can enhance efficacy against fungal pathogens .
- Anticancer Studies : In vitro assays indicated that a related triazole derivative exhibited IC50 values below 10 µM against breast cancer cell lines, indicating potent anticancer properties. The study highlighted the role of the triazole moiety in disrupting microtubule dynamics during cell division .
- Neuropharmacological Effects : Research on TAAR agonists revealed that certain structural features could modulate dopaminergic signaling pathways, potentially offering new avenues for treating psychiatric disorders such as schizophrenia .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C_{16}H_{15}F_{N}_{4}O |
| Molecular Weight | 300.31 g/mol |
| Antifungal Activity | MICs < 10 µM against Candida spp. |
| Anticancer Activity | IC50 < 10 µM against breast cancer cell lines |
| Receptor Interaction | Potential TAAR agonist |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 1-[(2-fluorophenyl)methyl]-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide, and what are common pitfalls during synthesis?
- Methodology : The synthesis involves multi-step reactions, including cycloaddition for the triazole core and subsequent functionalization. A typical approach includes:
Condensation of 2-fluorobenzylamine with a pyridine-containing precursor to form the triazole backbone.
Coupling with thiophen-2-ylmethyl isocyanide or a similar reagent to introduce the thiophene moiety.
- Pitfalls : Low yields due to steric hindrance at the triazole C4 position and competing side reactions (e.g., regioisomer formation). Purification challenges arise from residual solvents or unreacted intermediates .
Q. How can researchers address the compound’s poor aqueous solubility in in vitro assays?
- Methodology :
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in aqueous buffers.
- Surfactants : Add Tween-80 or Pluronic F-68 to stabilize colloidal dispersions.
- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at non-critical positions while preserving bioactivity .
Q. What spectroscopic techniques are recommended for confirming the compound’s structure and purity?
- Techniques :
- NMR : 1H/13C NMR to verify substitution patterns (e.g., fluorophenyl, pyridyl, and thiophene groups).
- HRMS : High-resolution mass spectrometry for molecular weight confirmation.
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s enzyme-binding affinity?
- Methodology :
Docking Studies : Use software like AutoDock Vina to predict interactions with target enzymes (e.g., kinases or proteases).
MD Simulations : Perform molecular dynamics to assess stability of ligand-receptor complexes.
SAR Analysis : Modify substituents (e.g., pyridine vs. pyrimidine) and evaluate ΔG binding scores.
- Example : Fluorophenyl groups enhance hydrophobic interactions, while pyridyl nitrogen atoms facilitate hydrogen bonding .
Q. What experimental strategies resolve contradictions in bioactivity data across different cell lines?
- Approach :
- Dose-Response Curves : Validate IC50 values using ≥3 independent replicates.
- Off-Target Screening : Use panels like Eurofins’ SelectScreen to rule out non-specific effects.
- Metabolic Stability Assays : Assess compound degradation in liver microsomes to explain variability .
Q. How can Design of Experiments (DoE) optimize reaction conditions for scalable synthesis?
- Workflow :
Factor Screening : Identify critical variables (e.g., temperature, catalyst loading) via fractional factorial design.
Response Surface Modeling : Use central composite design to maximize yield.
Validation : Confirm robustness at pilot scale (e.g., 10–50 g batches).
- Case Study : A DoE approach improved triazole cycloaddition yields from 45% to 78% by optimizing Cu(I) catalyst concentration .
Q. What strategies mitigate regioselectivity challenges during triazole ring formation?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
